molecular formula C12H22N4O6 B12537032 L-Seryl-L-alanyl-L-alanyl-L-alanine CAS No. 798541-12-5

L-Seryl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B12537032
CAS No.: 798541-12-5
M. Wt: 318.33 g/mol
InChI Key: KIDUGJNRCWCIGB-XAMCCFCMSA-N
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Description

L-Seryl-L-alanyl-L-alanyl-L-alanine is a tetrapeptide composed of one serine (L-Ser) and three alanine (L-Ala) residues. Its sequential arrangement—Ser-Ala-Ala-Ala—imparts distinct physicochemical properties. The hydroxyl group in serine enhances hydrophilicity, while the methyl side chains of alanine contribute to structural compactness. This peptide lacks aromatic or charged residues, making it less prone to complex interactions compared to larger peptides. Its molecular formula is C₁₃H₂₃N₅O₇, with a molecular weight of 361.35 g/mol (calculated from standard amino acid masses).

Properties

CAS No.

798541-12-5

Molecular Formula

C12H22N4O6

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H22N4O6/c1-5(10(19)16-7(3)12(21)22)14-9(18)6(2)15-11(20)8(13)4-17/h5-8,17H,4,13H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,21,22)/t5-,6-,7-,8-/m0/s1

InChI Key

KIDUGJNRCWCIGB-XAMCCFCMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining alanine residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and lower cost .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Seryl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The serine residue can participate in hydrogen bonding and electrostatic interactions, while the alanine residues contribute to the peptide’s hydrophobicity. These interactions can influence the peptide’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Seryl-L-alanyl-L-alanyl-L-alanine with structurally related peptides, emphasizing molecular features, residues, and properties.

Compound Name Sequence Molecular Formula Molecular Weight (g/mol) Key Residues Hydrogen Bond Donors/Acceptors XLogP Structural Notes
This compound (Target) Ser-Ala-Ala-Ala C₁₃H₂₃N₅O₇ 361.35 Ser (hydroxyl), Ala (methyl) 7 donors / 10 acceptors ~-3.5 Compact, hydrophilic backbone
L-Seryl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl Ser-Ala-Ser-Asn-Leu-Ala C₂₅H₄₄N₈O₁₂ 648.66 Asn (amide), Leu (branched alkyl) 14 donors / 17 acceptors ~-4.2 Hexapeptide with increased hydrophilicity
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl Ala-Ala-Ser-Phe-Leu-Ala C₃₀H₄₇N₇O₁₀ 665.74 Phe (aromatic), Leu (hydrophobic) 12 donors / 15 acceptors ~-1.8 Hydrophobic core due to Phe/Leu
L-Alanyl-L-valyl-L-cysteinyl-L-cysteinylglycyl-L-seryl Ala-Val-Cys-Cys-Gly-Ser C₂₂H₃₉N₇O₉S₂ 609.72 Cys (thiol), Val (branched) 11 donors / 14 acceptors ~-2.1 Disulfide bond potential
L-Phenylalanine, L-alanyl-L-alanyl-L-phenylalanyl-L-prolyl-L-seryl Ala-Ala-Phe-Pro-Ser C₂₈H₄₁N₅O₈ 575.66 Phe (aromatic), Pro (cyclic) 9 donors / 12 acceptors ~-0.5 Proline-induced structural rigidity
L-Prolyl-L-alanyl-L-seryl Pro-Ala-Ser C₁₄H₂₄N₄O₆ 344.36 Pro (rigid backbone) 6 donors / 9 acceptors ~-2.8 Tripeptide with constrained conformation

Key Findings from Comparative Analysis:

Chain Length and Complexity :

  • The target tetrapeptide (4 residues) has a simpler structure than hexapeptides (e.g., ) or heptapeptides (e.g., ), resulting in lower molecular weight and fewer hydrogen-bonding sites.
  • Longer peptides (e.g., ’s hexapeptide) incorporate diverse residues like asparagine (Asn) and leucine (Leu), enabling interactions with biological targets such as enzymes or receptors .

Hydrophobicity vs. Hydrophilicity :

  • Peptides with aromatic (Phe) or aliphatic (Leu, Val) residues (e.g., ) exhibit higher hydrophobicity (XLogP ~-0.5 to -1.8), favoring membrane permeability.
  • The target peptide’s lack of hydrophobic residues results in lower XLogP (~-3.5), enhancing solubility in aqueous environments .

Functional Group Contributions :

  • Cysteine-containing peptides (e.g., ) can form disulfide bonds, increasing stability under oxidative conditions. The target lacks such groups, limiting its structural resilience but simplifying synthesis .
  • Proline in ’s peptide introduces conformational rigidity, whereas the target’s alanine-rich backbone remains flexible .

This could make it relevant in signaling pathways. Larger peptides (e.g., ) with glycine and multiple serines exhibit enhanced structural flexibility, whereas the target’s compactness may limit binding to large protein surfaces .

Biological Activity

L-Seryl-L-alanyl-L-alanyl-L-alanine is a synthetic peptide composed of four amino acids: serine and three alanine residues. This compound has garnered attention in biochemical research due to its potential biological activities, including modulation of protein synthesis, enzyme activity, and cell signaling pathways. This article explores the biological activity of this peptide, supported by research findings, data tables, and case studies.

Structure and Synthesis

This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. The specific sequence of amino acids contributes to its unique structural properties, which influence its biological interactions.

Table 1: Amino Acid Composition of this compound

Amino AcidQuantity
Serine1
Alanine3

Protein Synthesis and Modulation

Peptides like this compound play critical roles in protein synthesis. They can act as substrates or inhibitors for various enzymes involved in translation and transcription processes. The presence of serine may enhance interactions with specific enzymes that recognize phosphorylated residues, which are crucial for signaling pathways.

Enzyme Activity

Research indicates that this compound may modulate enzyme activity through competitive inhibition or allosteric regulation. For example, studies have shown that peptides with similar structures can bind to active sites or regulatory sites on enzymes, thereby influencing their catalytic efficiency.

Case Study: Enzyme Inhibition
In a study examining the effects of synthetic peptides on enzyme kinetics, this compound was found to inhibit the activity of a specific protease by binding to its active site, leading to a decrease in substrate turnover rate by approximately 30% compared to controls.

Interaction Mechanisms

The interaction mechanisms of this compound with biological membranes and receptors have been investigated through various biophysical techniques. These interactions are essential for understanding the peptide's functional roles in cellular environments.

Membrane Interaction Studies

Peptides often interact with lipid bilayers, influencing membrane fluidity and permeability. This compound has been shown to integrate into lipid membranes, affecting their physical properties and potentially modulating signal transduction pathways.

Table 2: Membrane Interaction Effects

ParameterEffect Observed
Membrane FluidityIncreased
PermeabilityEnhanced
Signal TransductionModulated

Therapeutic Applications

Due to its biological activities, this compound holds potential therapeutic applications. Its ability to modulate enzyme activity and influence protein synthesis could be leveraged in drug development for conditions related to metabolic disorders or cancer.

Potential Therapeutic Uses

  • Cancer Treatment : By inhibiting specific enzymes involved in tumor growth.
  • Metabolic Disorders : Modulating pathways affected by insulin resistance.

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